4-(Acetylamino)phenylretinoate
4-(Acetylamino)phenylretinoate
Brand Name:
Vulcanchem
CAS No.:
103810-85-1
VCID:
VC20743897
InChI:
InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9-,21-19-
SMILES:
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C
Molecular Formula:
C28H35NO3
Molecular Weight:
433.6 g/mol
4-(Acetylamino)phenylretinoate
CAS No.: 103810-85-1
Cat. No.: VC20743897
Molecular Formula: C28H35NO3
Molecular Weight: 433.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | |
---|---|
CAS No. | 103810-85-1 |
Molecular Formula | C28H35NO3 |
Molecular Weight | 433.6 g/mol |
IUPAC Name | (4-acetamidophenyl) (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
Standard InChI | InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9-,21-19- |
Standard InChI Key | LQBHPDDJEMOJQA-GLKGMVBCSA-N |
Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)OC2=CC=C(C=C2)NC(=O)C)\C)/C |
SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C |
Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C |
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